![molecular formula C16H21NO2S B3942369 4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B3942369.png)
4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one
Übersicht
Beschreibung
4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one, also known as MT-45, is a synthetic opioid that was first synthesized in the 1970s. It has gained attention in recent years due to its potential as a research chemical and its psychoactive effects.
Wirkmechanismus
4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one acts as a μ-opioid receptor agonist, which is the same mechanism of action as traditional opioids. However, it has been shown to have a lower affinity for the receptor and a slower onset of action. This may contribute to its lower potential for addiction and abuse.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to produce effects on the cardiovascular system, including decreased heart rate and blood pressure. Additionally, 4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one has been shown to have effects on the gastrointestinal system, including decreased motility and increased secretion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one in lab experiments is its potential as a non-addictive alternative to traditional opioids. Additionally, its slower onset of action and lower affinity for the μ-opioid receptor may make it a safer option for use in animal models. However, there are limitations to using 4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one in lab experiments, including its potential for respiratory depression and its limited availability.
Zukünftige Richtungen
For research on 4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one include its potential as a non-addictive alternative to traditional opioids for pain management, further research on its mechanism of action and therapeutic applications, and more studies to determine the safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one has been used in scientific research to study its potential as a pain reliever and its effects on the central nervous system. It has been shown to have analgesic effects in animal models and may have potential as a non-addictive alternative to traditional opioids. Additionally, 4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one has been studied for its potential as a treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-12-15(18)20-16(10-4-3-5-11-16)17(12)13-6-8-14(19-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUHNRKVOHZZAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)SC2(N1C3=CC=C(C=C3)OC)CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.